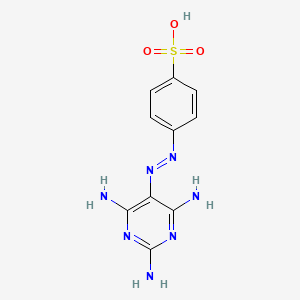![molecular formula C13H17NO3S B14014838 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[320]heptan-7-ol is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol typically involves the following steps:
Substitution of Pyrrole: The initial step involves the substitution of pyrrole at the 2- and 5-carbon atoms.
Catalytic Hydrogenation: This step produces pyrrolidine-2-acetic acid derivatives through catalytic hydrogenation.
Cyclisation: The final step involves cyclisation using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often use hydrogenation or other reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in developing new pharmaceuticals, particularly antibiotics.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thia-1-azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure and is used in antibiotic development.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity, this compound is used in synthesizing bioactive molecules.
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C13H17NO3S |
|---|---|
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol |
InChI |
InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-6-10-8-12(15)13(10)14/h2-5,10,12-13,15H,6-8H2,1H3 |
Clé InChI |
LPBLPJNIKDDUMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


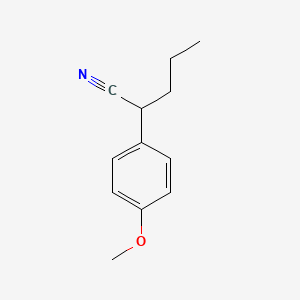
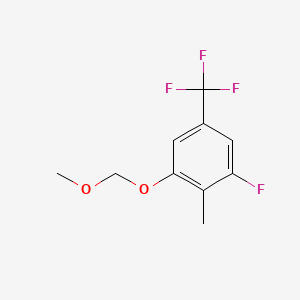
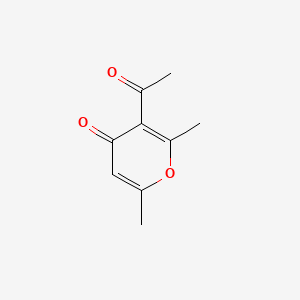
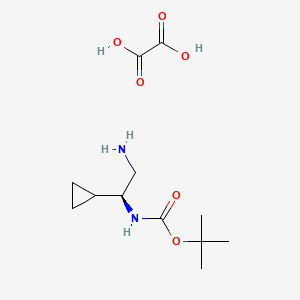
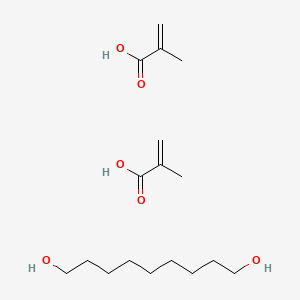

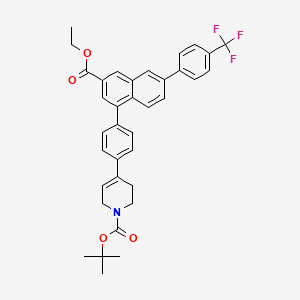
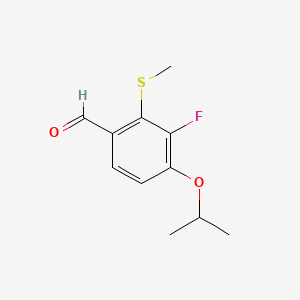
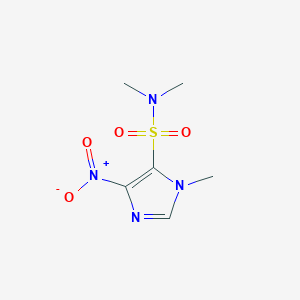

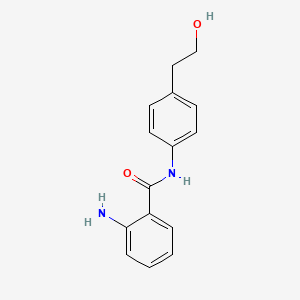

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
